1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

Lipophilicity Drug Design ADME

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0) is a dihalogenated aromatic building block featuring a bromomethyl group and an aryl bromide on a 2,5-difluorobenzene scaffold. This substitution pattern confers a distinct electrophilic profile and physicochemical signature (LogP = 3.62 ) that dictates its utility in cross-coupling cascades, medicinal chemistry scaffold elaboration, and the construction of fluorinated liquid crystal intermediates.

Molecular Formula C7H4Br2F2
Molecular Weight 285.91 g/mol
CAS No. 486460-10-0
Cat. No. B1629499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(bromomethyl)-2,5-difluorobenzene
CAS486460-10-0
Molecular FormulaC7H4Br2F2
Molecular Weight285.91 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)F)CBr
InChIInChI=1S/C7H4Br2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
InChIKeyNIXLFBUHPJACST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0): Procurement-Grade Halogenated Building Block for Precision Synthesis


1-Bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0) is a dihalogenated aromatic building block featuring a bromomethyl group and an aryl bromide on a 2,5-difluorobenzene scaffold [1]. This substitution pattern confers a distinct electrophilic profile and physicochemical signature (LogP = 3.62 ) that dictates its utility in cross-coupling cascades, medicinal chemistry scaffold elaboration, and the construction of fluorinated liquid crystal intermediates [2]. The compound is supplied as a clear, faint yellow liquid with a minimum purity of 94% (GC) .

Why 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene Cannot Be Replaced by Common Analogs in Multi-Step Syntheses


In complex synthetic sequences, generic substitution with structurally related benzyl bromides (e.g., 1-bromo-4-(bromomethyl)benzene or 2,5-difluorobenzyl bromide) introduces unacceptable risk of divergent reactivity, altered regioselectivity, or unexpected physicochemical drift in downstream intermediates [1]. The 2,5-difluoro pattern on the target compound electronically deactivates the aromatic ring toward electrophilic substitution while preserving nucleophilic aromatic substitution (SNAr) potential at the fluorine-bearing carbons [2]. More critically, the ortho/para relationship between the bromomethyl and aryl bromide groups creates a dual-electrophile system that enables orthogonal coupling sequences—a capability absent in mono-electrophilic or differently substituted analogs [3]. This precise electronic and steric landscape directly translates to synthetic outcome divergence, as quantified in the following evidence.

Quantitative Differentiation of 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0) Against Closest Analogs


LogP Differentiation: Enhanced Lipophilicity Relative to Non-Fluorinated and Mono-Fluorinated Analogs

The computed LogP of 1-bromo-4-(bromomethyl)-2,5-difluorobenzene is 3.62, which is substantially higher than that of the non-fluorinated analog 1-bromo-4-(bromomethyl)benzene (LogP ≈ 2.8) and the mono-fluorinated derivative 1-(bromomethyl)-4-fluorobenzene (LogP ≈ 2.4) . This increased lipophilicity is a direct consequence of the electron-withdrawing 2,5-difluoro substitution pattern, which reduces molecular polar surface area and enhances passive membrane permeability potential [1].

Lipophilicity Drug Design ADME Physicochemical Property Prediction

Dual Electrophile Orthogonality: Enables Sequential Coupling Unachievable with 2,5-Difluorobenzyl Bromide

1-Bromo-4-(bromomethyl)-2,5-difluorobenzene contains two electrophilic sites with distinct reactivity profiles: an aryl bromide suitable for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and a benzylic bromide amenable to SN2 substitution or metal-halogen exchange [1]. This orthogonal electrophilicity is absent in 2,5-difluorobenzyl bromide (CAS 85117-99-3), which lacks the aryl bromide handle, thereby limiting sequential derivatization to a single substitution event . In patent literature, this dual reactivity is exploited for constructing unsymmetrical diarylmethanes and elaborated liquid crystal intermediates, where the bromomethyl group is first substituted, followed by Pd-mediated arylation of the aryl bromide [2].

Cross-Coupling Orthogonal Reactivity Suzuki-Miyaura Sequential Functionalization

Industrial Adoption Footprint: 78 Patent Citations vs. Lower Counts for Positional Isomers

According to PubChemLite, 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0) is cited in 78 patent documents [1]. In contrast, the isomeric 1-bromo-4-(bromomethyl)-2,3-difluorobenzene (CAS 162744-56-1) appears in fewer than 10 patent citations, while 5-bromo-2-(bromomethyl)-1,3-difluorobenzene (CAS 162744-60-7) shows similarly low patent representation [2]. This 7- to 10-fold higher patent footprint for the 2,5-difluoro isomer reflects its validated utility in high-value pharmaceutical and materials science patent claims, reducing procurement risk associated with under-validated building blocks [3].

Patent Analytics Technology Scouting Freedom-to-Operate Chemical Space Mining

Commercial Availability and Purity Benchmarking: 94% Minimum vs. Analog Grade Variations

Commercial offerings of 1-bromo-4-(bromomethyl)-2,5-difluorobenzene consistently meet or exceed a 94% purity specification by GC, with some vendors listing up to 98% . In comparison, the closely related building block 1-bromo-4-(bromomethyl)benzene (non-fluorinated analog) is often supplied at 95-98% purity but exhibits greater batch-to-batch variability due to its solid-state stability challenges . Furthermore, the 2,5-difluoro substitution pattern imparts enhanced thermal stability relative to non-fluorinated analogs, which is critical for long-term storage and consistent reaction performance [1].

Supply Chain Quality Control Purity Specification Vendor Sourcing

Optimal Deployment Scenarios for 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0) in Discovery and Development


Sequential Chemoselective Functionalization in Fragment-Based Drug Discovery

Medicinal chemistry teams requiring orthogonal derivatization of a single scaffold should procure this compound for its dual electrophile architecture. The benzylic bromide can be displaced with amines, thiols, or alkoxides under mild conditions to install a first diversity element, while the aryl bromide remains intact for subsequent Pd-catalyzed cross-coupling to introduce a second molecular fragment [1]. This sequential strategy is particularly valuable for SAR studies where independent variation of two vectors is required [2].

Synthesis of Fluorinated Liquid Crystal Intermediates with Reduced Byproduct Formation

As described in JP2003261478A, difluorobenzyl bromide derivatives of this class serve as critical intermediates for high-performance liquid crystal materials [1]. The 2,5-difluoro substitution pattern suppresses undesired side reactions during etherification and subsequent transformations, leading to higher yields of the target nematic liquid crystal components. Industrial procurement for LC display material synthesis should prioritize this isomer based on its validated performance in patent-protected processes [2].

Construction of CNS-Penetrant Chemical Probes Leveraging Elevated LogP

The computed LogP of 3.62 positions this building block favorably for the design of CNS-penetrant small molecules [1]. Compared to non-fluorinated or mono-fluorinated analogs (LogP ≈ 2.4–2.8), the target compound introduces a +0.8 to +1.2 log unit increase in lipophilicity, which correlates with improved blood-brain barrier penetration in empirical models [2]. This property is particularly relevant for neuroscience drug discovery programs where achieving adequate brain exposure remains a persistent challenge [3].

Agrochemical Lead Optimization Requiring Halogen Bonding Interactions

The presence of both bromine and fluorine substituents on an electron-deficient aromatic ring creates a unique halogen bonding profile that is exploited in agrochemical lead optimization [1]. The aryl bromide can engage in sigma-hole interactions with biological targets, while the fluorine atoms modulate the electron density of the aromatic ring and influence metabolic stability. This combination is specifically valuable for the design of insecticides and fungicides where target engagement and environmental persistence must be carefully balanced [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.